Magnesium;platinum(2+);tetracyanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesium;platinum(2+);tetracyanide, also known as this compound, is a useful research compound. Its molecular formula is C4MgN4Pt and its molecular weight is 323.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Magnesium; Platinum(II); Tetracyanide, a complex compound, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its interactions at the cellular level, its implications in cancer treatment, and other therapeutic applications.

Chemical Composition and Structure

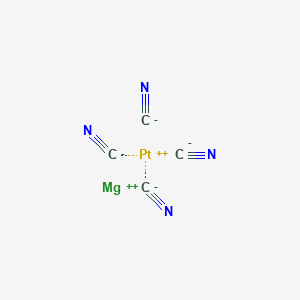

The compound consists of magnesium ions (Mg²⁺) and platinum(II) ions coordinated with tetracyanide ligands. The general formula can be expressed as Mg2+[Pt CN 4]2−. This structure allows for unique interactions with biological molecules, particularly in the context of cellular signaling and drug delivery.

1. Cellular Signaling and Immune Function

Recent studies have highlighted the role of magnesium in modulating immune responses. Magnesium ions are crucial for the activation of T cells, enhancing their cytotoxic functions against tumor cells. For instance, research indicates that magnesium enhances CD8+ T cell effector functions by influencing calcium flux and metabolic reprogramming, which are critical for immune synapse formation and cytotoxicity against tumors .

Table 1: Effects of Magnesium on T Cell Activation

| Parameter | Effect of Mg²⁺ | Reference |

|---|---|---|

| Calcium Flux | Augmented | |

| Cytotoxicity | Enhanced | |

| Immune Synapse Formation | Required |

2. Anticancer Activity

Platinum compounds, including those with tetracyanide ligands, exhibit significant anticancer properties. They function primarily through the formation of DNA adducts, leading to apoptosis in cancer cells. Studies have shown that platinum-based drugs can induce reactive oxygen species (ROS), which further contribute to their cytotoxic effects against various cancer cell lines .

Case Study: Platinum Complexes in Cancer Treatment

A recent study evaluated a series of platinum(IV) prodrugs that demonstrated enhanced anticancer activity compared to traditional cisplatin. These complexes showed improved efficacy in inducing apoptosis in colon cancer cells while minimizing nephrotoxicity .

Table 2: Comparison of Anticancer Activities

Toxicological Considerations

While magnesium plays a beneficial role in cellular processes, platinum compounds can exhibit toxicity. Studies indicate that the toxicity of platinum salts is influenced by their solubility and speciation. For example, soluble platinum salts have been associated with neurotoxicity and other adverse effects .

Table 3: Toxicity Profiles of Platinum Compounds

科学研究应用

Catalytic Applications

2.1. Catalysis in Organic Reactions

The compound has been studied for its catalytic properties in organic synthesis. Its ability to facilitate reactions such as hydrogenation and oxidation makes it a valuable catalyst in the production of fine chemicals and pharmaceuticals. Research indicates that platinum-based catalysts can enhance reaction rates and selectivity, leading to more efficient synthetic pathways .

2.2. Environmental Applications

Platinum complexes, including magnesium; platinum(II); tetracyanide, are being investigated for their potential in environmental remediation. They can be utilized in the degradation of pollutants, particularly in wastewater treatment processes where their catalytic properties can aid in breaking down harmful substances .

Biomedical Applications

3.1. Anticancer Properties

Platinum compounds have been widely recognized for their anticancer properties, particularly cisplatin and its analogs. Research into magnesium; platinum(II); tetracyanide suggests it may exhibit similar properties, potentially leading to advancements in cancer therapies. Studies have shown that modifications to the platinum coordination environment can enhance the efficacy and reduce the side effects associated with traditional platinum drugs .

3.2. Neuroprotective Strategies

Recent studies have explored the neurotoxic effects of platinum compounds, including those derived from magnesium; platinum(II); tetracyanide. Investigations into neuroprotective agents suggest that this compound could mitigate peripheral neurotoxicity associated with platinum-based chemotherapy, providing a dual benefit in cancer treatment .

Industrial Applications

4.1. Metal Recovery

The compound plays a role in hydrometallurgical processes for recovering precious metals from industrial waste streams. Research indicates that magnesium; platinum(II); tetracyanide can effectively facilitate the extraction of platinum from various sources, enhancing recovery rates and reducing environmental impact .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Catalytic Efficiency | Examined the catalytic activity of magnesium; platinum(II); tetracyanide in organic reactions | Demonstrated enhanced reaction rates compared to traditional catalysts |

| Neurotoxicity Investigation | Assessed the neuroprotective effects of platinum compounds | Indicated potential for reducing neuropathy associated with chemotherapy |

| Metal Recovery Research | Investigated hydrometallurgical methods for metal recovery | Showed improved recovery rates of platinum using magnesium; platinum(II); tetracyanide |

化学反应分析

Structural and Compositional Analysis

The compound consists of a [Pt(CN)₄]²⁻ anion balanced by a Mg²⁺ cation, forming a stable ionic complex. Key properties include:

-

Molecular formula : C₄MgN₄Pt

-

Molecular weight : 323.46 g/mol

-

Coordination geometry : Square planar for [Pt(CN)₄]²⁻, typical of Pt(II) cyanide complexes .

Reactivity with Cyanide

Pt(II) cyanide complexes exhibit strong affinity for free cyanide ions. In MgPt(CN)₄, the platinum center can act as a cyanide scavenger via ligand substitution or redox reactions:

Key Reaction Pathways

-

Cyanide Binding Enhancement :

-

Stoichiometric Efficiency :

Kinetic and Thermodynamic Data

Reaction rates and efficacy vary with ligand composition. Comparative data for analogous Pt complexes are shown below:

| Complex | kobs (min⁻¹) | % CN⁻ Removed (4 mM) | % CN⁻ Removed (1 mM) |

|---|---|---|---|

| [(H-Met-OH)₂Pt]²⁺ | 4.0 ± 0.3 | 99 ± 1.4 | 25 ± 0.4 |

| [(H-(S-Me)Cys-OH)₂Pt]²⁺ | 3.7 ± 0.7 | 84 ± 1.1 | 18 ± 0.7 |

| Na[PtCl₅(DMSO)]⁻ | 1.1 ± 0.2 | 61 ± 0.5 | 4 ± 0.4 |

Data acquired under pseudo-first-order conditions with 10× molar excess of cyanide .

Catalytic and Biological Implications

-

Cyanide Detoxification :

MgPt(CN)₄ analogs demonstrate efficacy in vivo, rescuing zebrafish and mice from cyanide toxicity at doses 100× below lethal thresholds . -

Role of Magnesium :

Mg²⁺ stabilizes the anionic [Pt(CN)₄]²⁻ complex, enhancing solubility and reactivity. In enzymatic systems, Mg²⁺ facilitates nucleophilic substitution (e.g., phosphodiester bond cleavage) .

Stability and Toxicity

-

Thermal Stability :

Pt(II) cyanide complexes are stable under physiological conditions but degrade at high temperatures (>200°C) . -

Biological Safety :

No acute cardiotoxicity observed in zebrafish models, even at 100× effective doses .

Synthetic Routes

While direct synthesis data for MgPt(CN)₄ is limited, analogous Pt-cyanide complexes are prepared via:

属性

CAS 编号 |

14444-56-5 |

|---|---|

分子式 |

C4MgN4Pt |

分子量 |

323.46 g/mol |

IUPAC 名称 |

magnesium;platinum(2+);tetracyanide |

InChI |

InChI=1S/4CN.Mg.Pt/c4*1-2;;/q4*-1;2*+2 |

InChI 键 |

KLNPSVLMRATJDP-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |

手性 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |

同义词 |

magnesium tetracyanoplatinate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。